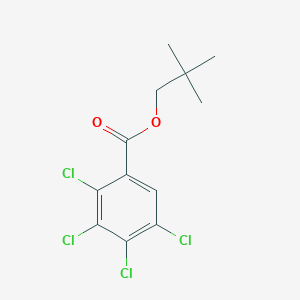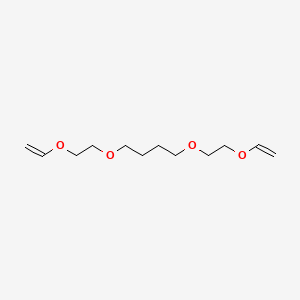
3,6,11,14-Tetraoxahexadeca-1,15-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,11,14-Tetraoxahexadeca-1,15-diene is a chemical compound with the molecular formula C10H18O4 It is known for its unique structure, which includes multiple ether linkages and conjugated diene systems
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,11,14-Tetraoxahexadeca-1,15-diene typically involves the reaction of ethylene glycol derivatives with vinyl ethers under controlled conditions. The reaction is often catalyzed by acid or base catalysts to facilitate the formation of the ether linkages. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the desired product with minimal impurities.
化学反応の分析
Types of Reactions
3,6,11,14-Tetraoxahexadeca-1,15-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the diene system into saturated hydrocarbons.
Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as sodium alkoxides (NaOR) are used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Ether derivatives with different alkyl groups.
科学的研究の応用
3,6,11,14-Tetraoxahexadeca-1,15-diene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.
Industry: It is used in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 3,6,11,14-Tetraoxahexadeca-1,15-diene involves its interaction with various molecular targets. The conjugated diene system allows it to participate in electrophilic addition reactions, while the ether linkages provide sites for nucleophilic attack. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.
類似化合物との比較
Similar Compounds
- 3,6,9,12-Tetraoxatetradeca-1,13-diene
- 1,3-Butadiene
- Isoprene
Uniqueness
3,6,11,14-Tetraoxahexadeca-1,15-diene is unique due to its extended ether linkages and conjugated diene system, which provide distinct reactivity and potential applications compared to other similar compounds. Its structure allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
特性
CAS番号 |
114166-56-2 |
|---|---|
分子式 |
C12H22O4 |
分子量 |
230.30 g/mol |
IUPAC名 |
1,4-bis(2-ethenoxyethoxy)butane |
InChI |
InChI=1S/C12H22O4/c1-3-13-9-11-15-7-5-6-8-16-12-10-14-4-2/h3-4H,1-2,5-12H2 |
InChIキー |
ZRMXAFHOQIXYGS-UHFFFAOYSA-N |
正規SMILES |
C=COCCOCCCCOCCOC=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Diethyl acetamido[(2-bromophenyl)methyl]propanedioate](/img/structure/B14295758.png)
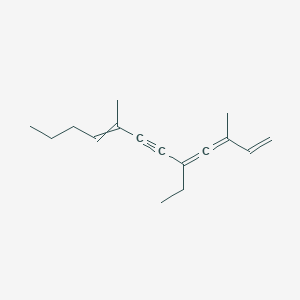
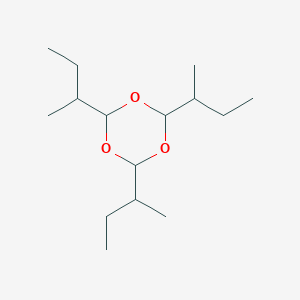
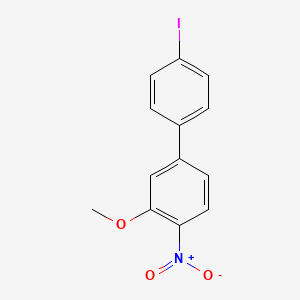
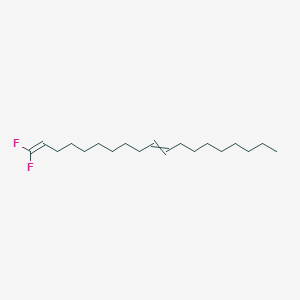
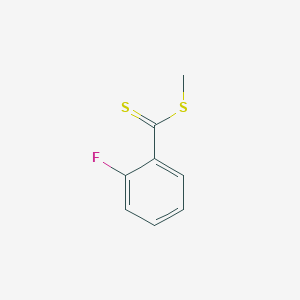
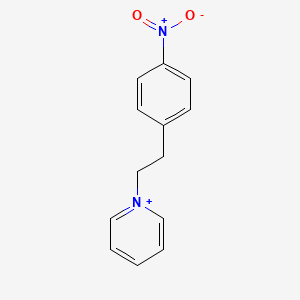
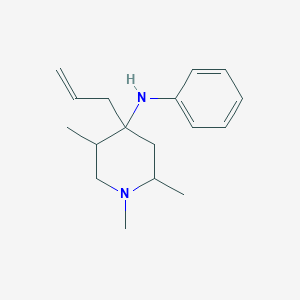
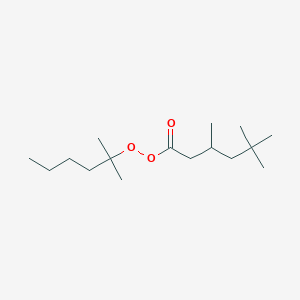
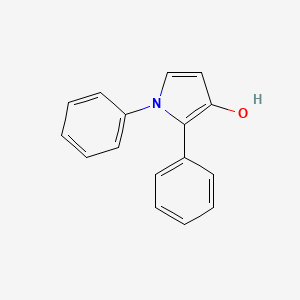
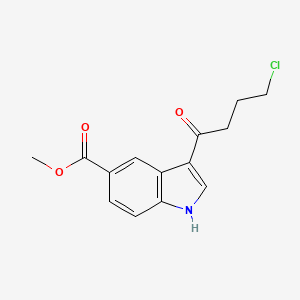
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
